Cas no 2064217-67-8 (8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine)

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a fluorinated heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. The presence of both chloro and trifluoromethyl substituents enhances its reactivity and utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. Its rigid heterocyclic structure also facilitates the development of bioactive molecules targeting various receptors or enzymes. The compound’s high purity and well-defined structure ensure reproducibility in research applications. Suitable for cross-coupling reactions and further functionalization, it serves as a key building block in medicinal chemistry and material science.
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine structure
2064217-67-8 structure
Product name:8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
CAS No:2064217-67-8
MF:C8H4ClF3N2
Molecular Weight:220.578970909119
MDL:MFCD30803914
CID:4782148

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine 化学的及び物理的性質

名前と識別子

    • 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
    • MDL: MFCD30803914
    • インチ: 1S/C8H4ClF3N2/c9-6-1-5(8(10,11)12)3-14-4-13-2-7(6)14/h1-4H
    • InChIKey: CKVFNXOLJFSILP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN2C=NC=C21

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 221
  • トポロジー分子極性表面積: 17.3
  • XLogP3: 3.4

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-250MG
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%
250MG
¥ 1,386.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-5G
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%
5g
¥ 10,395.00 2023-04-07
Chemenu
CM390410-250mg
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%+
250mg
$458 2023-01-07
Matrix Scientific
219668-10g
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine, 95% min
2064217-67-8 95%
10g
$2520.00 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-100mg
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%
100mg
¥870.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-500mg
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%
500mg
¥2308.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-1g
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
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1g
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-10g
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 95%
10g
¥17312.0 2024-04-22
Ambeed
A980449-1g
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 97%
1g
$490.0 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3637-100.0mg
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine
2064217-67-8 97%
100.0mg
¥870.0000 2024-08-03

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine 関連文献

8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridineに関する追加情報

Comprehensive Overview of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2064217-67-8)

The compound 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2064217-67-8) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the imidazo[1,5-a]pyridine core and the presence of both chloro and trifluoromethyl substituents, make it a valuable intermediate for the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel scaffolds in oncology and CNS therapeutics.

In recent years, the search for imidazo[1,5-a]pyridine derivatives has surged, driven by their versatility in medicinal chemistry. The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, traits highly sought after in modern drug design. Meanwhile, the chloro substituent offers a reactive site for further functionalization, enabling the creation of diverse analogs. These properties align with current trends in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs), where modular building blocks like CAS 2064217-67-8 play pivotal roles.

From a synthetic chemistry perspective, 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine exemplifies the growing importance of halogenated heterocycles in cross-coupling reactions. Its compatibility with Suzuki-Miyaura and Buchwald-Hartwig couplings makes it a strategic asset for constructing complex molecules. Laboratories focusing on high-throughput screening (HTS) often prioritize such compounds due to their balanced reactivity and compatibility with automated synthesis platforms. This aligns with industry shifts toward AI-driven molecular design, where CF3-containing scaffolds are frequently flagged as "privileged fragments."

Environmental and regulatory considerations also shape the discourse around this compound. The trifluoromethyl group, while pharmacologically advantageous, has prompted studies on its environmental persistence. Innovations in green chemistry now emphasize efficient methods to incorporate such motifs without heavy waste generation. Researchers exploring CAS 2064217-67-8 are increasingly adopting catalytic protocols or flow chemistry to address these challenges, reflecting broader sustainability goals in chemical manufacturing.

Market analytics reveal rising queries for "buy 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine" and "2064217-67-8 supplier," underscoring its commercial relevance. However, sourcing high-purity batches remains critical, as impurities can skew biological assay results. Analytical techniques like HPLC-MS and NMR are essential for quality control, especially for users in preclinical development. This demand has spurred specialty chemical vendors to offer tailored synthesis services, often coupled with computational property predictions (e.g., LogP, pKa) to streamline R&D workflows.

Looking ahead, the trajectory for imidazo[1,5-a]pyridine chemistry appears robust. With the FDA's accelerated approval pathways for targeted therapies, intermediates like 2064217-67-8 will likely see expanded use in kinase inhibitor pipelines. Concurrently, advances in C-H functionalization could unlock new derivatization routes for this scaffold, further broadening its utility. As the scientific community prioritizes molecular diversity and synthetic efficiency, this compound stands as a testament to the synergy between structural innovation and practical application.

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